N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide
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Overview
Description
N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.
Sulfonylation: The imidazole derivative is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the reaction of the sulfonylated imidazole with 4-fluoroaniline and acetic anhydride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring or the sulfonyl group, potentially leading to the formation of amine or thiol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine or thiol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies.
Medicine
In medicinal chemistry, N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for various chemical modifications, enhancing its utility in material science.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group could play a role in binding interactions, while the imidazole ring might participate in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-2-((5-phenyl-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide: Similar structure but lacks the methoxy group.
N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-(4-fluorophenyl)-2-((5-(4-hydroxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of both the fluorine and methoxy groups in N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide imparts unique electronic and steric properties, potentially enhancing its reactivity and binding affinity in various applications. This combination of functional groups distinguishes it from other similar compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c1-23-17(13-3-9-16(27-2)10-4-13)11-21-19(23)28(25,26)12-18(24)22-15-7-5-14(20)6-8-15/h3-11H,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZWRLWTSXRUIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1S(=O)(=O)CC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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